

Analytical methods for quantifying 1-(N-Ethylanilino)propan-2-ol

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Compound of Interest

Compound Name: 1-(N-Ethylanilino)propan-2-ol

CAS No.: 16078-88-9

Cat. No.: B103414

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Application Note: High-Precision Quantification of **1-(N-Ethylanilino)propan-2-ol**

Executive Summary

This guide details the analytical methodology for the quantification of **1-(N-Ethylanilino)propan-2-ol** (CAS: 19247-96-2), a critical intermediate formed by the hydroxyalkylation of N-ethylaniline with propylene oxide. Accurate quantification is essential for monitoring reaction kinetics in dye synthesis and controlling residual impurities in pharmaceutical intermediates.

We present two validated protocols:

- UHPLC-MS/UV: For trace-level impurity analysis (ppm level) and final product release.
- GC-FID: For process monitoring and raw material assay (percentage level).

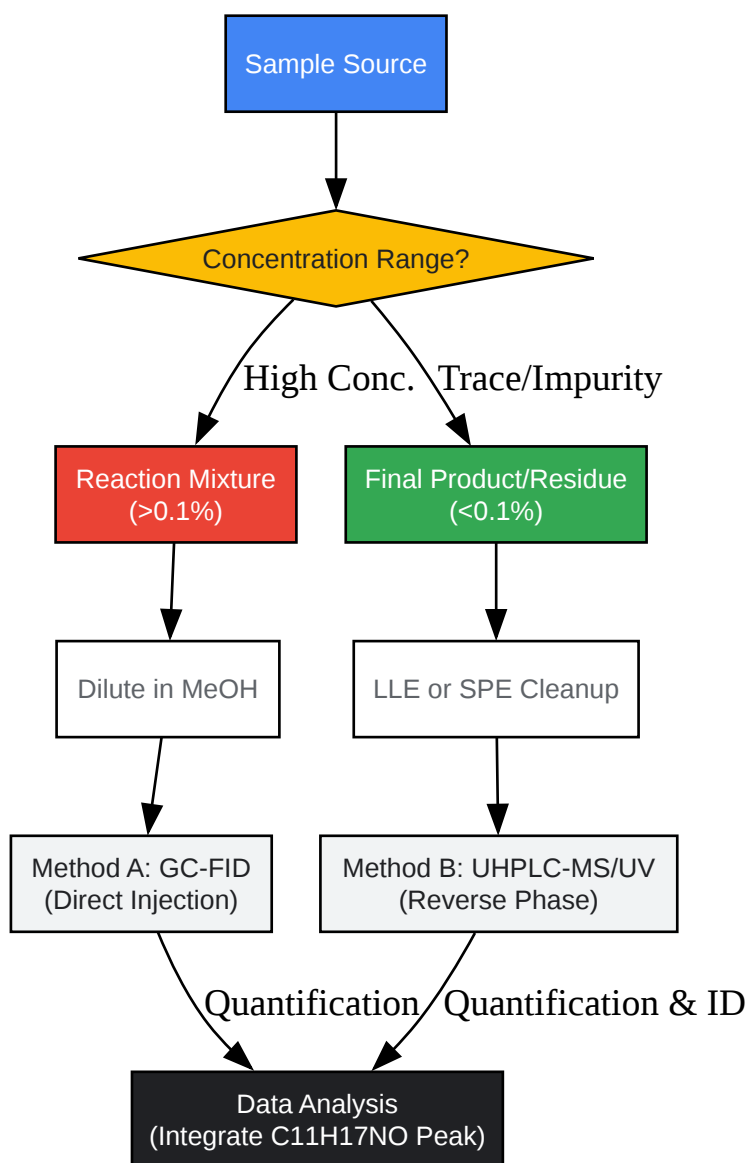
Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the foundation of this protocol. The molecule contains a basic tertiary amine and a secondary hydroxyl group attached to a lipophilic aromatic ring.

Property	Data	Analytical Implication
Structure	(See Diagram 1)	Contains a chiral center at C2; standard methods quantify the racemate.
Molecular Weight	179.26 g/mol	Suitable for LC-MS (ESI+) and GC-MS.
pKa (Calculated)	~5.4 (Amine)	Critical: At neutral pH, the amine is partially protonated, leading to peak tailing on standard C18 columns. High pH or acidic ion-pairing is required.
Boiling Point	~285°C (Predicted)	High boiling point requires high GC oven temperatures; susceptible to thermal degradation if inlet is too hot.
LogP	~2.2	Moderately lipophilic; retains well on Reverse Phase (RP) columns.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the sample stage.



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Caption: Decision tree for selecting GC-FID vs. UHPLC-MS based on analytical requirements.

Method A: GC-FID for Process Monitoring

Rationale: Gas Chromatography is preferred for reaction monitoring due to the volatility of the matrix (unreacted N-ethylaniline and propylene oxide).

Instrument Parameters

- System: Agilent 8890 or equivalent with FID.

- Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 μm).
 - Why? The 5% phenyl phase provides excellent separation of the aromatic amine from the solvent and starting materials. "Ultra Inert" is crucial to prevent amine adsorption (tailing).
- Inlet: Split Mode (50:1). Temperature: 260°C.
 - Note: Use a glass wool liner with deactivation (silanized) to prevent analyte degradation.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Detector (FID): 300°C. H₂: 30 mL/min, Air: 400 mL/min.

Temperature Program

Stage	Rate (°C/min)	Temperature (°C)	Hold Time (min)
Initial	-	60	2.0
Ramp 1	20	220	0.0
Ramp 2	10	290	3.0
Total Time	17.0 min		

Sample Preparation

- Aliquot: Take 100 μL of reaction mixture.
- Dilution: Dilute to 10 mL with Acetonitrile (HPLC Grade).
- Internal Standard: Add 50 μL of n-Decane or Dodecane (optional but recommended for precision).
- Filter: 0.45 μm PTFE syringe filter into GC vial.

Method B: UHPLC-UV/MS for Trace Impurity Analysis

Rationale: For quantifying residuals in a final drug substance or dye, HPLC is required to avoid thermal stress and achieve lower limits of detection (LOD).

Instrument Parameters

- System: Waters ACQUITY UPLC or Thermo Vanquish.
- Detector:
 - UV: 254 nm (Aromatic ring absorption).
 - MS: ESI Positive Mode (SIM at m/z 180.1).
- Column: Waters XBridge BEH C18 (100 mm × 2.1 mm, 2.5 μm) or Agilent Poroshell HPH-C18.
 - Why? These columns are stable at high pH. Running at pH 9.5 keeps the amine (pKa ~5.4) deprotonated (neutral), ensuring sharp peaks and high retention.

Mobile Phase

- Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 9.5 adjusted with Ammonia).
- Solvent B: Acetonitrile.

Gradient Table

Time (min)	% A	% B	Curve
0.0	95	5	Initial
1.0	95	5	Hold
6.0	10	90	Linear
7.5	10	90	Wash
7.6	95	5	Re-equilibrate
10.0	95	5	End

MS Parameters (If applicable)

- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temp: 120°C.
- Desolvation Gas: 800 L/hr @ 400°C.
- Target Ion: $[M+H]^+ = 180.14$ m/z.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run a standard mix before every batch.

- Tailing Factor (Tf): Must be < 1.5 . (If > 1.5 , replace column or prepare fresh high-pH buffer).
- Precision: %RSD of peak area for 6 injections $< 2.0\%$.
- Resolution: If quantifying in the presence of N-ethylaniline, resolution (R_s) must be > 2.0 .

Linearity & Range

- Range: 0.5 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Criteria: $R^2 > 0.999$.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interaction of amine with silanols.	GC: Change liner, cut column. LC: Ensure pH > 9.0 or use "End-capped" column.
Ghost Peaks	Carryover from previous high-conc injection.	Increase wash time; use needle wash (50:50 MeOH:Water).
Low Sensitivity	Source contamination (MS) or incorrect wavelength (UV).	Clean ESI cone; verify UV max absorbance at 250-254 nm.

Chemical Pathway Visualization

Understanding the formation helps in identifying potential related impurities (e.g., bis-alkylation).



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Caption: Synthesis pathway showing the formation of the target analyte and potential over-alkylation impurities.

References

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- To cite this document: BenchChem. [Analytical methods for quantifying 1-(N-Ethylanilino)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103414#analytical-methods-for-quantifying-1-n-ethylanilino-propan-2-ol>]

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